(二甲基苯基硅基)乙炔

描述

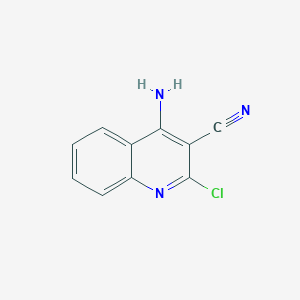

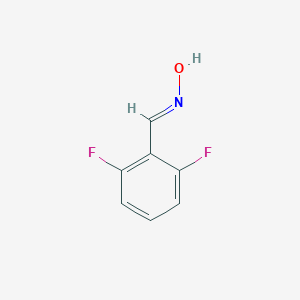

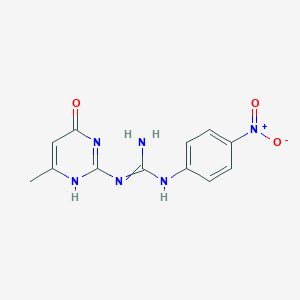

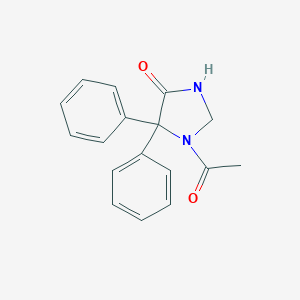

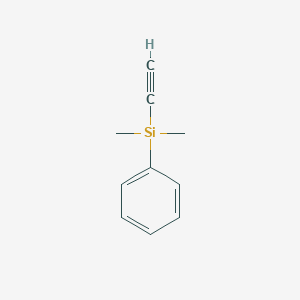

(Dimethylphenylsilyl)acetylene is a compound that features a silicon atom bonded to two methyl groups and a phenyl group, with the silicon also connected to an acetylenic (ethynyl) group. This structure is part of a broader class of organosilicon compounds that are of interest due to their utility in various chemical reactions and potential applications in materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of (dimethylphenylsilyl)acetylene derivatives can be achieved through various methods. One approach involves the radical addition of organosilanes to acetylenes. For example, triethylborane can induce the addition of tris(trimethylsilyl)silane to acetylenes, resulting in compounds such as (Z)-1-tris(trimethylsilyl)silyl-1-dodecene with high yield and stereoselectivity . This method demonstrates the potential for creating (dimethylphenylsilyl)acetylene through similar radical addition reactions.

Molecular Structure Analysis

The molecular structure of related silylacetylene compounds can be quite complex. For instance, the crystalline complex of triphenylsilylacetylene with triphenylphosphineoxide exhibits short C–H···O hydrogen bonds, which are among the shortest reported for acetylenic donors . This suggests that (dimethylphenylsilyl)acetylene could also form strong intermolecular interactions due to the acetylenic hydrogen.

Chemical Reactions Analysis

(Dimethylphenylsilyl)acetylene and its analogs participate in various chemical reactions. For example, the reaction of acetylenecarboxylic acid with amines can lead to products where a methoxycarbonylmethylene group is a common structural element, indicating the potential reactivity of the acetylenic group in (dimethylphenylsilyl)acetylene . Additionally, the cycloaddition of S-α-(dimethylphenylsilyl)benzyl acylates with acetylenic dipolarophiles can yield thiophene derivatives, showcasing the versatility of silyl-acetylene compounds in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (dimethylphenylsilyl)acetylene derivatives can be inferred from related compounds. For instance, the electrochemical silylation of phenylacetylene can lead to silylated ethynyl and ethenyl derivatives, which suggests that (dimethylphenylsilyl)acetylene could undergo similar electrochemical transformations . The hydrosilylation of unsaturated compounds with 5-dimethylsilylfurfural diethyl acetal also indicates that (dimethylphenylsilyl)acetylene could react with unsaturated compounds to form various adducts .

科学研究应用

过渡金属催化反应:(二甲基苯基硅基)乙炔经历有效的过渡金属催化硅锌化和硅铝化反应,提供高立体和区域选择性的乙烯硅烷 (Wakamatsu et al., 1986)。

乙炔的硅基铜化反应:该化合物与己-1-炔、丙炔、乙炔本身、苯基乙炔和己-3-炔反应,产生二甲基苯基硅基团和铜的同加成产物,形成乙烯硅烷 (Fleming, Newton, & Roessler, 1981)。

有机合成中的自由基加成:用于自由基加成反应,如三乙基硼诱导的乙炔自由基加成反应,显示出在氢硅烷化中的有效性 (Miura, Oshima, & Utimoto, 1993)。

羟基三氧化硅生成反应性:参与二甲基苯基硅基羟基三氧化硅的制备和表征,表明在研究反应中间体方面具有潜力 (Plesničar, Cerkovnik, Koller, & Kovač, 1991)。

电化学硅基化:用于苯基乙炔的电化学硅基化,产生各种硅基乙炔和乙烯衍生物 (Jouikov & Salaheev, 1996)。

噻吩衍生物的合成:通过环加成反应用于噻吩衍生物的合成,显示出在有机合成中的多功能性 (Komatsu et al., 2002)。

聚合:用于乙炔的聚合,例如从o-(二甲基苯基硅基)苯基乙炔合成高分子量聚合物 (Masuda, Katahira, Tsuchihara, & Higashimura, 1992)。

乙炔二聚体的红外研究:参与乙炔二聚体的研究,提供有关分子相互作用和结构的见解 (Prichard, Nandi, & Muenter, 1988)。

对烟尘生成的影响:研究其与乙炔在不同条件下混合时对烟尘和气体产物形成的影响 (Esarte, Millera, Bilbao, & Alzueta, 2010)。

芳基和乙烯基衍生物的合成:在镍或钯络合物存在下,用于将乙炔转化为芳基和乙烯基衍生物 (Cassar, 1975)。

安全和危害

(Dimethylphenylsilyl)acetylene is classified as a flammable liquid (Category 3), according to the GHS classification . Its hazard statements include H226, which indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking .

属性

IUPAC Name |

ethynyl-dimethyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Si/c1-4-11(2,3)10-8-6-5-7-9-10/h1,5-9H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSEAMHJAEFEPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C#C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399112 | |

| Record name | (Dimethylphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Dimethylphenylsilyl)acetylene | |

CAS RN |

17156-64-8 | |

| Record name | (Dimethylphenylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。